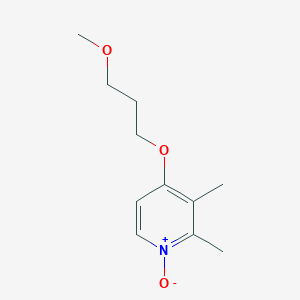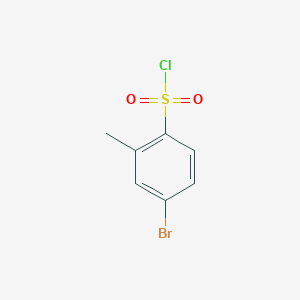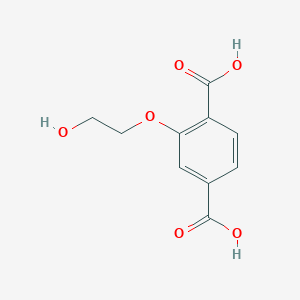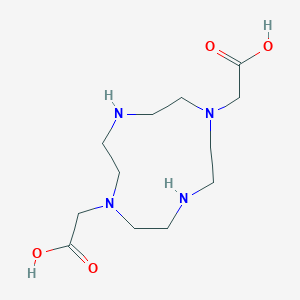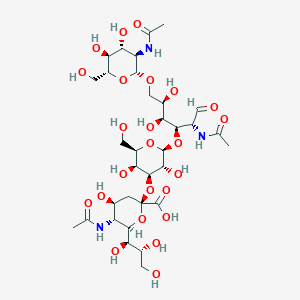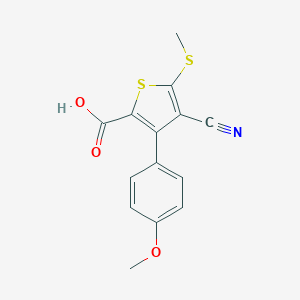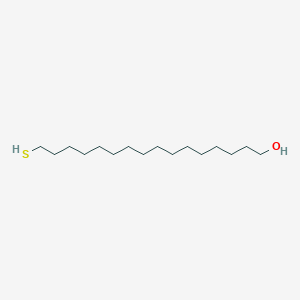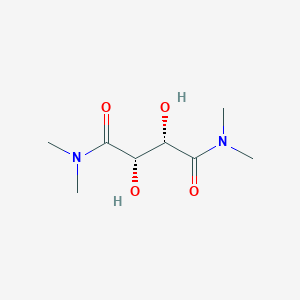
Corbisterol
Übersicht
Beschreibung
Synthesis Analysis
Corbisterol's synthesis likely involves intricate chemical processes, similar to those observed in the formation of complex molecular structures in the field of supramolecular chemistry. For instance, cucurbiturils, a family of molecular containers, are synthesized through a combination of chemical reactions to form stable complexes with various guests, including drug molecules and hydrocarbons (Assaf & Nau, 2015). The synthesis of such compounds is a key area in organic chemistry, where covalent bonds are used to link organic molecules in two- and three-dimensional structures (Diercks & Yaghi, 2017).
Molecular Structure Analysis
The molecular structure of Corbisterol may involve complex arrangements, akin to those found in covalent organic frameworks (COFs). COFs are crystalline porous materials formed from organic molecules linked through covalent bonds, and they exhibit high architectural and chemical robustness (Lohse & Bein, 2018).
Chemical Reactions and Properties
Corbisterol's chemical reactions and properties might be similar to those observed in the formation of covalent organic frameworks and similar compounds. These reactions typically involve the formation of strong covalent bonds and result in structures with unique chemical properties, such as high porosity and thermal and chemical stability (Kandambeth, Dey, & Banerjee, 2018).
Physical Properties Analysis
The physical properties of Corbisterol, including its boiling points, molar volumes, surface tensions, and critical temperatures, can be examined through molecular modeling techniques similar to those used for alkanes (Needham, Wei, & Seybold, 1988). These techniques help in understanding the physical characteristics of complex organic compounds.
Chemical Properties Analysis
The chemical properties of Corbisterol, such as its reactivity and stability, can be studied using computational methods. This approach has been used for understanding the properties of carbon monoxide cyclic oligomers (Sabzyan & Noorbala, 2003), and similar methods can be applied to Corbisterol.
Wissenschaftliche Forschungsanwendungen
Antirachitic Activity of Irradiated Corbisterol : A study by Rosenberg (1955) explored the antirachitic (anti-rickets) potency of corbisterol acetate compared to 7-dehydrocholesterol acetate. Both were irradiated with ultraviolet light and tested in rats and chicks, revealing similar antirachitic potencies in both compounds (Rosenberg, 1955).
Unsaponifiable Substances in Shellfish Lipids : Another research conducted by Toyama and Tanaka (1954) found corbisterol among the sterol components in the unsaponifiable substances of corbicula (a type of shellfish). This study highlighted the diverse sterol profile in marine organisms, including poriferasterol, clionasterol, and cholesterol, alongside corbisterol (Toyama & Tanaka, 1954).
Wirkmechanismus
Target of Action
Corbisterol, also known as “37VY8G1D5A” or “delta7-Stigmasterol”, is a sterol lipid . It is believed to interact with membrane sterols, serving as molecular targets . The differences in sterol composition among cells may cause varying sensitivity to Corbisterol .
Mode of Action
The mode of action of Corbisterol involves its interaction with these sterols. It is suggested that Corbisterol, like other sterols, plays a role in maintaining cellular homeostasis and detoxifying harmful compounds .
Biochemical Pathways
Corbisterol is synthesized from cycloartenol, differing from the fungal acetate-mevalonate pathway . This process involves various biochemical pathways that play crucial roles in detoxifying harmful compounds, maintaining cellular redox homeostasis, and repairing stress-induced damage .
Result of Action
The result of Corbisterol’s action at the molecular and cellular level is likely related to its interaction with sterols and its role in maintaining cellular homeostasis . .
Action Environment
Environmental conditions may affect the concentrations of individual sterols, including Corbisterol . Factors such as light, phosphorus, and temperature can influence the abundance of Corbisterol . These factors can potentially influence Corbisterol’s action, efficacy, and stability.
Eigenschaften
IUPAC Name |
(3S,9S,10R,13R,14R,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H46O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-11,19-21,23,25-27,30H,7,12-18H2,1-6H3/b9-8+/t20-,21-,23+,25-,26+,27+,28+,29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQMZNAMGEHIHNN-CIFIHVIMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=CC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H46O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50197414 | |
| Record name | 7-Dehydrostigmasterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50197414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Dehydrostigmasterol | |
CAS RN |
481-19-6 | |
| Record name | Δ7-Stigmasterol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=481-19-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Dehydrostigmasterol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000481196 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Dehydrostigmasterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50197414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .DELTA.7-STIGMASTEROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37VY8G1D5A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




